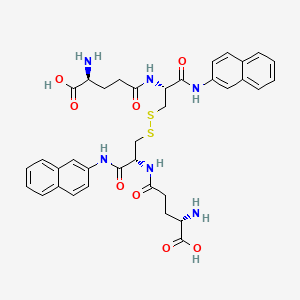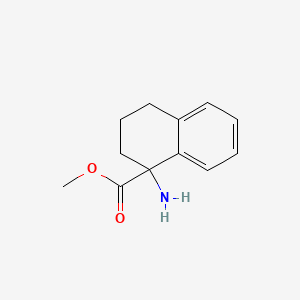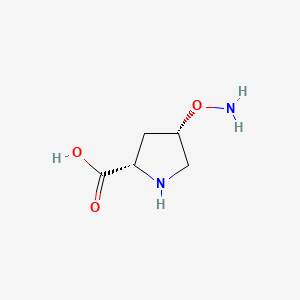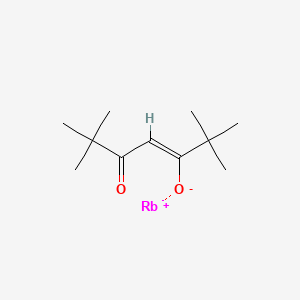
(H-gamma-Glu-cys-betana)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(H-gamma-Glu-cys-betana)2 is a synthetic compound with a complex structure involving gamma-glutamyl, cysteine, and betaine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (H-gamma-Glu-cys-betana)2 typically involves the stepwise assembly of its constituent amino acids and betaine. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl and cysteine residues are then coupled using peptide bond formation techniques, followed by the introduction of the betaine moiety. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, pH, and solvent systems, to achieve efficient coupling and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(H-gamma-Glu-cys-betana)2 undergoes various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
(H-gamma-Glu-cys-betana)2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cellular redox regulation and as a precursor for glutathione synthesis.
Medicine: Explored for its potential antioxidant properties and therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of (H-gamma-Glu-cys-betana)2 involves its interaction with cellular redox systems. The compound can modulate the redox state by participating in oxidation-reduction reactions, thereby influencing cellular processes such as signal transduction and gene expression. Its molecular targets include enzymes involved in redox regulation and antioxidant defense pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide with gamma-glutamyl, cysteine, and glycine residues.
Cysteinylglycine: A dipeptide with cysteine and glycine residues.
Gamma-glutamylcysteine: A dipeptide with gamma-glutamyl and cysteine residues.
Uniqueness
(H-gamma-Glu-cys-betana)2 is unique due to the presence of the betaine moiety, which imparts distinct chemical and biological properties. Unlike glutathione, which primarily functions as an antioxidant, this compound may have additional roles in osmoprotection and methylation processes due to the betaine component.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O8S2/c37-27(35(47)48)13-15-31(43)41-29(33(45)39-25-11-9-21-5-1-3-7-23(21)17-25)19-51-52-20-30(42-32(44)16-14-28(38)36(49)50)34(46)40-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18,27-30H,13-16,19-20,37-38H2,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50)/t27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBNLMYXPGRVSQ-KRCBVYEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745636 |
Source


|
| Record name | (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-63-0 |
Source


|
| Record name | (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B573227.png)

![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)




![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)

![Thiazolo[5,4-g]isoquinoline](/img/structure/B573245.png)
